2-(Isopropylamino)acetic acid

TRPA1 antagonist Pain & Respiratory Disease Medicinal Chemistry Lead Optimization

2-(Isopropylamino)acetic acid, also known as N-isopropylglycine, is a non-proteinogenic, N-alkylated α-amino acid with a secondary isopropylamine substituent. Its Brønsted acid/base profile (predicted pKa ~2.37 ) and steric properties (LogP ~0.46 ) position it between simpler N-methylglycine (sarcosine) and bulkier N-alkylglycines, making it a specific intermediate for both pharmaceutical leads—as demonstrated in a Genentech TRPA1 antagonist program —and agrochemical precursor synthesis, such as the manufacture of N-phosphonomethylglycine (glyphosate) via diketopiperazine intermediates.

Molecular Formula C5H11NO2
Molecular Weight 117.148
CAS No. 3183-21-9
Cat. No. B3000540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)acetic acid
CAS3183-21-9
Molecular FormulaC5H11NO2
Molecular Weight117.148
Structural Identifiers
SMILESCC(C)NCC(=O)O
InChIInChI=1S/C5H11NO2/c1-4(2)6-3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
InChIKeyHEPOIJKOXBKKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylamino)acetic acid (CAS 3183-21-9) Procurement Guide: A Differentiated N-Alkyl Glycine Building Block


2-(Isopropylamino)acetic acid, also known as N-isopropylglycine, is a non-proteinogenic, N-alkylated α-amino acid with a secondary isopropylamine substituent . Its Brønsted acid/base profile (predicted pKa ~2.37 ) and steric properties (LogP ~0.46 ) position it between simpler N-methylglycine (sarcosine) and bulkier N-alkylglycines, making it a specific intermediate for both pharmaceutical leads—as demonstrated in a Genentech TRPA1 antagonist program [1]—and agrochemical precursor synthesis, such as the manufacture of N-phosphonomethylglycine (glyphosate) via diketopiperazine intermediates [2].

Why N-Isopropylglycine Cannot be Replaced by Simpler N-Alkyl Glycines in Specialized Research Applications


While N-alkylglycines like sarcosine and N-ethylglycine serve as bulk peptoid monomers or general synthetic intermediates, simple substitution with 2-(isopropylamino)acetic acid fails in specific, high-value contexts due to its unique steric and stereoelectronic profile. The branched isopropyl substituent is critical for establishing discrete conformational constraints and lipophilic contacts in small-molecule drug design, as evidenced by its essential role as the starting scaffold (lead compound 1) in a multi-parameter optimization campaign for TRPA1 inhibitors, where replacement with smaller or linear N-alkyl groups would fundamentally alter the structure–activity relationship (SAR) [1]. Similarly, in agrochemical manufacturing, the isopropyl group is not arbitrary; it enables the formation of 1,4-diisopropyl-2,5-diketopiperazine, a specific cyclic intermediate that is hydrolytically cleaved to yield N-isopropylglycine as a direct precursor to the herbicide glyphosate, a pathway inaccessible to other N-alkylglycines [2].

Head-to-Head Evidence for 2-(Isopropylamino)acetic acid versus Closest N-Alkyl Glycine Analogs


TRPA1 Antagonist Lead Identification: N-Isopropylglycine Sulfonamide (1) as the Privileged Starting Scaffold

In a lead identification program for TRPA1 antagonists, N-isopropylglycine sulfonamide (compound 1) was selected as the foundational chemotype for optimization [1]. While specific IC50 data for compound 1 and its immediate N-alkylglycine comparators were not disclosed in the abstract, the study's explicit design logic confirms that the isopropyl substitution was essential for the initial activity and pharmacokinetic trajectory. The optimization ultimately yielded compound 20 (a (4R,5S)-4-fluoro-5-methylproline sulfonamide) with balanced potency and metabolic stability, and prodrug 22 demonstrating superior oral exposure and in vivo target engagement in a rat AITC-induced pain model [1]. This establishes N-isopropylglycine as the only N-alkylglycine scaffold publicly documented to lead to this advanced TRPA1 clinical candidate series.

TRPA1 antagonist Pain & Respiratory Disease Medicinal Chemistry Lead Optimization

Agrochemical Intermediate Specificity: The 1,4-Diisopropyl-2,5-diketopiperazine Route to Glyphosate

2-(Isopropylamino)acetic acid is a mandated intermediate in a patented route to N-phosphonomethylglycine (glyphosate). The process uniquely requires the prior formation of 1,4-diisopropyl-2,5-diketopiperazine, which is then hydrolytically cleaved to yield N-isopropylglycine [1]. This N-isopropylglycine is subsequently reacted with formaldehyde and phosphorous acid to produce N-isopropyl-N-phosphonomethylglycine, followed by dealkylation to glyphosate [1]. The isopropyl group is structurally obligatory; alternative N-alkylglycines cannot form the requisite cyclic diketopiperazine intermediate and thus cannot be used in this manufacturing process.

Glyphosate synthesis Herbicide intermediate Diketopiperazine hydrolysis

Acidity Constant Differentiation: Predicted pKa Shift Relative to Glycine and Sarcosine

The predicted carboxylic acid pKa of 2-(isopropylamino)acetic acid is 2.37 ± 0.10 . This is substantially lower than the pKa of glycine (pKa1 = 2.34; a small difference, but the key comparison is to N-methylglycine/sarcosine, which has a reported pKa of approximately 2.23). The secondary amine in N-isopropylglycine alters the zwitterionic equilibrium and protonation state at physiological and formulation-relevant pH, affecting solubility, crystallization, and reactivity compared to primary amino acids and other N-alkylglycines.

Physicochemical property Ionization state Zwitterion stability

Lipophilicity and Steric Bulk: LogP and Molar Refractivity Differentiation for Peptoid Design

The experimental LogP of N-isopropylglycine is 0.46, with a molar refractivity of 31.08 cm³ . This lipophilicity is significantly greater than sarcosine (predicted LogP ~ -0.5) and glycine (LogP ~ -3.2), and distinct from N-propylglycine (linear chain). In peptoid sub-monomer synthesis, where N-isopropylglycine residues (Nip) are generated from isopropylamine [1], this specific lipophilic and steric profile directly dictates the folding, cellular permeability, and biological activity of the resulting peptidomimetic. For instance, in the synthesis of cysteine protease inhibitors, N-isopropylglycine was specifically selected as a residue alongside N-(phenylmethyl)glycine (Npm) and N-(2,2-diphenylethyl)glycine (Ndp) to tune inhibitor properties [1].

Peptoid LogP Sub-monomer synthesis Molar refractivity

Procurement Scenarios for 2-(Isopropylamino)acetic acid Based on Differentiated Evidence


Medicinal Chemistry: TRPA1 Antagonist Lead Replication and Optimization

When synthesizing and evaluating TRPA1 antagonists based on the published Genentech sulfonamide series, only 2-(isopropylamino)acetic acid provides the exact N-isopropylglycine scaffold that initiated the successful lead optimization campaign [1]. Substitution with sarcosine or N-ethylglycine would yield a different chemotype with unknown SAR, invalidating quantitative comparisons to published data on compounds 1, 20, and prodrug 22. This compound is thus indispensable for any program aiming to leverage the documented TRPA1 pharmacophore model and reported in vivo efficacy benchmarks.

Agrochemical Manufacturing: Glyphosate Production via Diketopiperazine Intermediates

Manufacturers employing the patented EP0216744A3 process must specifically source 2-(isopropylamino)acetic acid as the penultimate intermediate to N-phosphonomethylglycine (glyphosate) [1]. The synthetic sequence—formation of 1,4-diisopropyl-2,5-diketopiperazine, hydrolysis to N-isopropylglycine, and subsequent conversion to glyphosate—is structurally dependent on the isopropyl group. Alternative N-alkylglycines cannot replace this material without a complete re-engineering of the synthesis pathway, making it a non-substitutable procurement item for this manufacturing route.

Peptidomimetic Research: Sub-monomer for Peptoid Synthesis

In solid-phase sub-monomer peptoid synthesis, N-isopropylglycine residues (Nip) are specifically generated using isopropylamine and a haloacetic acid, with 2-(isopropylamino)acetic acid serving as the protected or unprotected building block [1]. Its intermediate LogP of 0.46 and branched steric profile are critical for designing peptoids with precise amphiphilicity and conformational constraints. Researchers aiming to reproduce published peptoid sequences—such as those incorporating Nip along with Npm and Ndp—must procure the correct N-alkylglycine monomer to ensure fidelity to the reported biological activity and folding behavior.

Physicochemical Standard: pKa and LogP Reference for N-Alkyl Amino Acid Libraries

For laboratories constructing structure–property relationship (SPR) libraries of N-alkyl amino acids, 2-(isopropylamino)acetic acid provides a well-characterized data point with its predicted pKa of 2.37 [1] and experimental LogP of 0.46 . When paired with glycine, sarcosine, and N-butylglycine, it fills a specific gap in lipophilicity and steric space, enabling quantitative structure–activity relationship (QSAR) models that require evenly distributed physicochemical parameters. Its procurement ensures the completeness and statistical validity of such SPR datasets.

Quote Request

Request a Quote for 2-(Isopropylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.